Hexyl octyl phthalate
Overview
Description
Synthesis Analysis
The synthesis of hexyl octyl phthalate-related compounds involves the chemical reaction of phthalic anhydride with alcohols. In the case of hexyl octyl phthalate, the specific alcohols would be hexanol and octanol. The reaction typically occurs under catalytic conditions, leading to the esterification of phthalic anhydride.
Molecular Structure Analysis
The molecular structure of hexyl octyl phthalate consists of the phthalate core, with two ester groups attached to it. Each ester group is connected to an alcohol moiety - hexyl and octyl, respectively. This structure imparts the compound with certain chemical and physical properties that make it suitable as a plasticizer.
Chemical Reactions and Properties
Hexyl octyl phthalate can undergo various chemical reactions typical of esters, such as hydrolysis, transesterification, and reactions with strong acids or bases. Its chemical properties, including reactivity and stability, are influenced by the phthalate backbone and the alkyl side chains.
Physical Properties Analysis
The physical properties of hexyl octyl phthalate, such as melting point, boiling point, solubility, and viscosity, are determined by its molecular structure. The length of the alkyl chains, in particular, can affect the compound's plasticizing efficiency and its compatibility with different polymers.
Chemical Properties Analysis
Chemically, hexyl octyl phthalate exhibits properties characteristic of phthalate esters, including a relatively low volatility and a moderate tendency to leach out of plastics. It is also relatively resistant to chemical degradation, which contributes to its utility as a plasticizer.
For detailed research and further reading on phthalocyanines and related compounds, which are structurally related to phthalates, the following references provide extensive information:
- (Zhang et al., 2011) discusses the synthesis and properties of octakis(hexylsulfonyl)phthalocyanines with good n-type semiconducting properties.
- (Sakamoto & Ohno-Okumura, 2009) covers the syntheses and functional properties of various phthalocyanines.
- (Chaler et al., 2004) details the identification and quantification of n-octyl esters in environmental samples.
Scientific Research Applications
Biological Impact Studies : Hexyl octyl phthalate is employed to investigate the biological impacts of phthalates used in industrial products (Mankidy et al., 2013).
Consumer Products and Medical Devices : It is also present in consumer products, flooring, wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).
Chronic Toxicity in Biomedical Devices : When used as plasticizers in biomedical devices, hexyl octyl phthalate exhibits chronic toxicity, which is significantly greater than its acute toxicity (Lawrence et al., 1975).
Effects on Rats : In rat studies, this compound has been shown to cause testicular atrophy and increase urinary zinc excretion (Foster et al., 1980).
Persistence in Sewage Sludge : During the anaerobic digestion of sewage sludge, hexyl octyl phthalate has been found to be persistent (Ziogou et al., 1989).
Health and Environmental Monitoring : The study of phthalate levels in the human population aids in setting research priorities and establishing exposure baselines, crucial for public health (Silva et al., 2003).
Liver Damage in Rats : Diets containing phthalates like hexyl octyl phthalate have been associated with liver damage and weight increase in rats (Mann et al., 1985).
Bioaccumulation in Aquatic Food Webs : This chemical has the potential to bioaccumulate and biomagnify in marine food webs, raising concerns about its environmental impact (Mackintosh et al., 2004).
Food Product and Packaging Analysis : It is critical in studies analyzing phthalates in food products and packaging materials, highlighting potential health risks (Fierens et al., 2012).
Hepatocyte Culture Studies : Phthalate monoesters, including hexyl octyl phthalate, are used to screen for peroxisome proliferation in primary rat hepatocyte cultures (Lake et al., 1987).
Safety And Hazards
Future Directions
There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Future research should focus on understanding the potential mechanisms of the etiological link between pervasive exposure to phthalates and the development of chronic diseases such as cancer . It is also important to identify sustainable and scalable interventions for increasing public awareness and restricting chronic phthalate exposure .
properties
IUPAC Name |
1-O-hexyl 2-O-octyl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-10-14-18-26-22(24)20-16-12-11-15-19(20)21(23)25-17-13-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCTXAGBGKLUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069508 | |
Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl octyl phthalate | |
CAS RN |
61827-62-1 | |
Record name | 1-Hexyl 2-octyl 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61827-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl octyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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